molecular formula C18H15N5S B12041948 4-(((1H-Indol-3-yl)methylene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol CAS No. 478256-18-7

4-(((1H-Indol-3-yl)methylene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12041948
CAS No.: 478256-18-7
M. Wt: 333.4 g/mol
InChI Key: KMKXLAXUXYIBEV-RGVLZGJSSA-N
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Description

4-{[(E)-1H-indol-3-ylmethylidene]amino}-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that features an indole moiety, a triazole ring, and a thiol group. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(E)-1H-indol-3-ylmethylidene]amino}-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol typically involves the condensation of an indole derivative with a triazole derivative under specific reaction conditions. One common method involves the reaction of 1H-indole-3-carbaldehyde with 4-amino-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol in the presence of a suitable catalyst and solvent .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiol group in the compound can undergo oxidation to form disulfides.

    Reduction: The compound can be reduced under specific conditions to modify the triazole ring.

    Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Halogenating agents for electrophilic substitution.

Major Products

    Oxidation: Disulfide derivatives.

    Reduction: Reduced triazole derivatives.

    Substitution: Halogenated indole derivatives.

Scientific Research Applications

Mechanism of Action

The exact mechanism of action of 4-{[(E)-1H-indol-3-ylmethylidene]amino}-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol is not fully understood. it is believed to interact with various molecular targets through its indole and triazole moieties. These interactions may involve binding to specific receptors or enzymes, leading to modulation of biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-{[(E)-1H-indol-3-ylmethylidene]amino}-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other similar compounds.

Properties

CAS No.

478256-18-7

Molecular Formula

C18H15N5S

Molecular Weight

333.4 g/mol

IUPAC Name

4-[(E)-1H-indol-3-ylmethylideneamino]-3-(3-methylphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C18H15N5S/c1-12-5-4-6-13(9-12)17-21-22-18(24)23(17)20-11-14-10-19-16-8-3-2-7-15(14)16/h2-11,19H,1H3,(H,22,24)/b20-11+

InChI Key

KMKXLAXUXYIBEV-RGVLZGJSSA-N

Isomeric SMILES

CC1=CC(=CC=C1)C2=NNC(=S)N2/N=C/C3=CNC4=CC=CC=C43

Canonical SMILES

CC1=CC(=CC=C1)C2=NNC(=S)N2N=CC3=CNC4=CC=CC=C43

Origin of Product

United States

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